2-Bromocyclohexane-1-carbonitrile
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Overview
Description
2-Bromocyclohexane-1-carbonitrile is an organic compound with the molecular formula C₇H₁₀BrN It is a derivative of cyclohexane, where a bromine atom and a nitrile group are attached to the cyclohexane ring
Scientific Research Applications
2-Bromocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
While specific safety data for 2-Bromocyclohexane-1-carbonitrile is not available, similar compounds like Bromocyclohexane are classified as flammable liquids (Category 4), and pose short-term (acute) and long-term (chronic) aquatic hazards (Categories 2) . Precautions should be taken to avoid heat, sparks, open flames, and environmental release .
Mechanism of Action
Target of Action
Halogenoalkanes are generally more reactive than alkanes due to the presence of the electronegative halogens . The carbon-halogen bond is polar, causing the carbon to carry a partial positive and the halogen a partial negative charge .
Mode of Action
Halogenoalkanes can undergo two key types of reactions: nucleophilic substitution reactions, where a halogen is substituted for another atom or group of atoms, and elimination reactions, where a hydrogen halide is eliminated during the reaction .
Biochemical Pathways
The reactivity of halogenoalkanes can lead to various biochemical interactions depending on the specific compound and the biological system in which it is present .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The reactivity of halogenoalkanes can lead to various chemical reactions, potentially resulting in the formation of new compounds .
Action Environment
The action of “2-Bromocyclohexane-1-carbonitrile” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the reaction between hexene and bromine in the presence of light gives 3-bromocyclohexene .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is possible that there may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexene with bromine in the presence of carbon tetrachloride and absolute alcohol at low temperatures . The resulting 2-bromocyclohexene is then treated with a cyanating agent to introduce the nitrile group .
Industrial Production Methods: Industrial production of 2-Bromocyclohexane-1-carbonitrile typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Substituted cyclohexanes.
Reduction: Cyclohexylamine derivatives.
Oxidation: Cyclohexanecarboxylic acid derivatives.
Comparison with Similar Compounds
Bromocyclohexane: Similar structure but lacks the nitrile group.
Cyclohexanecarbonitrile: Similar structure but lacks the bromine atom.
2-Chlorocyclohexane-1-carbonitrile: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 2-Bromocyclohexane-1-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the cyclohexane ring. This combination imparts distinct chemical reactivity and potential applications that are not observed in its analogs. The bromine atom makes it a versatile intermediate for further chemical modifications, while the nitrile group provides a functional handle for various transformations.
Properties
IUPAC Name |
2-bromocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIDFUZJSJVKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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